LOXL2 vs. LOXL3 Selectivity: A Key Differentiator for Fibrosis Research Applications
In direct enzymatic assays, this compound showed a distinct selectivity profile across the lysyl oxidase (LOX) family. It inhibited LOXL3 with an IC50 of 12,000 nM, while its potency against LOXL2 was notably weaker at 34,000 nM, yielding a LOXL3/LOXL2 selectivity ratio of approximately 2.8-fold [1]. This contrasts with typical LOXL2 inhibitors that often show greater potency for LOXL2 over LOXL3. The compound was essentially inactive against LOXL4 (IC50 > 100,000 nM) [1].
| Evidence Dimension | Enzyme inhibition selectivity within the LOX family (LOXL2 vs LOXL3) |
|---|---|
| Target Compound Data | LOXL2 IC50 = 34,000 nM; LOXL3 IC50 = 12,000 nM; LOXL4 IC50 > 100,000 nM |
| Comparator Or Baseline | Intra-assay comparator: LOXL3 (IC50 = 12,000 nM) vs LOXL2 (IC50 = 34,000 nM) for the same compound |
| Quantified Difference | ~2.8-fold selectivity for LOXL3 over LOXL2; >8.3-fold selectivity over LOXL4 |
| Conditions | Recombinant human LOXL2 expressed in NS0 cells; LOXL3 in CHO cells; LOXL4 in baculovirus-infected insect cells. Substrate: diaminopentane, preincubation 30 min, fluorimetric detection [1] |
Why This Matters
This selectivity fingerprint (LOXL3 > LOXL2 >> LOXL4) is atypical and positions the compound as a unique pharmacological tool for dissecting LOXL3-specific functions in fibrosis and cancer models, where LOXL2-preferring inhibitors would confound target deconvolution.
- [1] BindingDB. BDBM50463618 (CHEMBL4241062): Enzyme Inhibition Constant Data for LOXL2, LOXL3, and LOXL4. Data curated by ChEMBL from the Hungarian Academy of Sciences. View Source
